1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

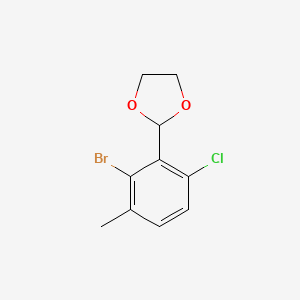

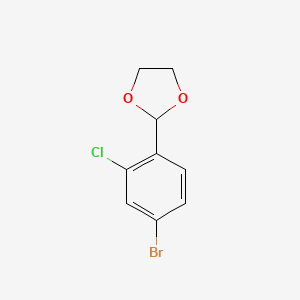

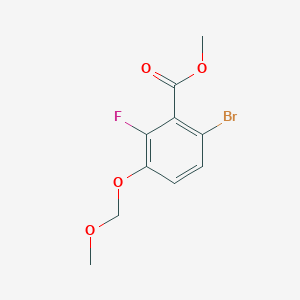

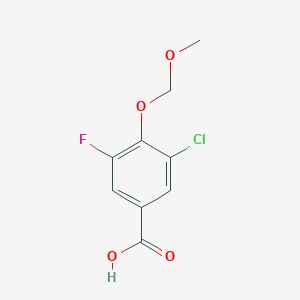

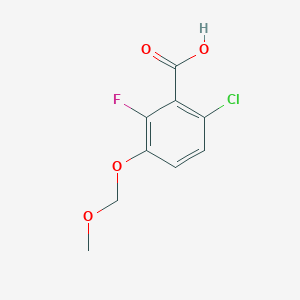

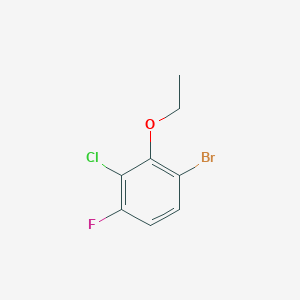

1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene is a chemical compound with the molecular formula C8H7BrClFO . It has a molecular weight of 253.5 . This compound is widely used in the field of pharmaceuticals, agriculture, and materials science.

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7BrClFO/c1-2-12-8-5(9)3-4-6(11)7(8)10/h3-4H,2H2,1H3 . This indicates that the molecule consists of a benzene ring with bromine, chlorine, fluorine, and ethoxy groups attached to it.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 253.5 . The compound should be stored at a temperature between 2-8°C .Mecanismo De Acción

Mode of Action

The mode of action of 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene is likely through electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate can then undergo further reactions, leading to changes in the molecular structure.

Biochemical Pathways

This compound may participate in Suzuki-Miyaura coupling reactions . This reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds. In the context of this reaction, this compound could act as an electrophile, reacting with organoboron compounds to form new carbon-carbon bonds .

Result of Action

Given its potential involvement in suzuki-miyaura coupling reactions , it may play a role in the synthesis of complex organic molecules.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be between 2-8°C to maintain its stability . Furthermore, its reactivity may be affected by the presence of other chemicals, pH, and temperature.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene is widely used in laboratory experiments due to its relatively low cost and ease of synthesis. It is also relatively stable and has a low boiling point, which makes it ideal for use in experiments that require volatile compounds. However, this compound can be toxic to certain organisms and can interfere with the normal hormonal balance in the body, so it should be used with caution in laboratory experiments.

Direcciones Futuras

Future research on 1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene could focus on its potential applications in the medical field. For example, this compound could be used to develop new drugs or therapies to treat certain diseases or conditions. Additionally, further research could be done to explore the effects of this compound on the environment and the human body. Other potential future directions include studying the effects of this compound on the synthesis of other organic compounds, as well as studying its potential uses as an additive in cosmetics and food products.

Métodos De Síntesis

1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene is synthesized through a Friedel-Crafts-type reaction between 4-fluorobenzene and 1-bromo-3-chloro-2-ethoxypropane. The reaction is catalyzed by an aluminum chloride catalyst and proceeds in an exothermic manner. The reaction is typically carried out in a solvent such as toluene or ethyl acetate.

Aplicaciones Científicas De Investigación

1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene is used in a variety of scientific research applications. It is used to study the properties of aromatic compounds, to synthesize other organic compounds, and to study the effects of different organic compounds on biological systems. This compound has also been used to study the effects of organic compounds on the environment, as well as to study the effects of organic compounds on the human body.

Safety and Hazards

1-Bromo-3-chloro-2-ethoxy-4-fluorobenzene is associated with several hazards. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

1-bromo-3-chloro-2-ethoxy-4-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClFO/c1-2-12-8-5(9)3-4-6(11)7(8)10/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGIKBXBHTWYCNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1Cl)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.